REACTION_CXSMILES
|
[C:1](OC)(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19](=O)[CH3:20])=[CH:14][CH:13]=1.C[O-].[Na+].[NH2:25][NH2:26]>C(O)(=O)C.C(O)C.C1COCC1>[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]2[NH:26][N:25]=[C:1]([C:2]3[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=3)[CH:20]=2)=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
259.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)OC
|
Name
|
|
Quantity
|
287.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(C)=O
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Sodium methoxide
|
Quantity
|
204.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)OC
|
Name
|
β-diketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
387 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 22 liter, three-neck, round bottom flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermocouple, and reflux condenser with N2 inlet adapter
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
decreased to 45° C
|
Type
|
CUSTOM
|
Details
|
The reflux condenser was then replaced with an addition funnel
|
Type
|
ADDITION
|
Details
|
During the addition the temperature of the reaction
|
Type
|
CUSTOM
|
Details
|
rose to 60° C
|
Type
|
CUSTOM
|
Details
|
The majority of the solvents were removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between water (4.5 L) and ethyl acetate (4.5 L)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate (4.5 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were then washed with dilute NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with ether (2 L)
|
Type
|
CUSTOM
|
Details
|
the solid isolated by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with ether (1.5 L) until the filtrate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2=CC(=NN2)C2=CC=NC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |